N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid, also known as N-tert-butoxycarbonyl-penicillamine, is a derivative of penicillamine. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The dcha (dicyclohexylamine) salt form enhances its stability and solubility, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid typically involves the protection of the amino group of penicillamine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting penicillamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected penicillamine is then converted to its dicyclohexylamine salt by treatment with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Deprotection: Free penicillamine.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of complex organic molecules and polymers.
Mechanism of Action
The primary mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions, allowing for selective modification of other functional groups. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various solvents and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Boc-pen(MBzl)-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(BrZ)-OBzl
- Boc-pen(ME)-OH
- N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
Uniqueness
This compound stands out due to its enhanced stability and solubility provided by the dicyclohexylamine salt form. This makes it more versatile and easier to handle in various chemical reactions compared to its counterparts.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJACYLCGMGYDOE-HMZWWLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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